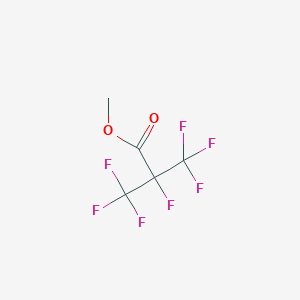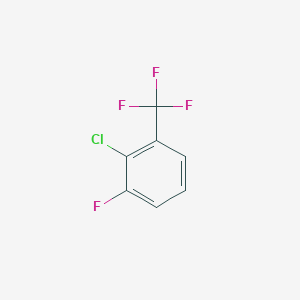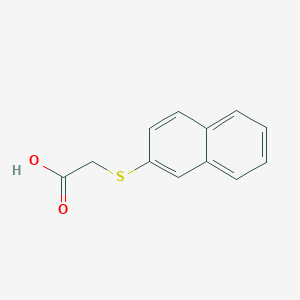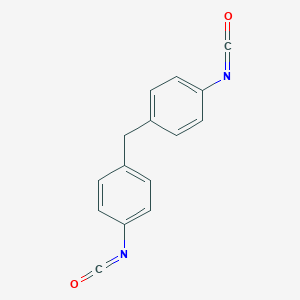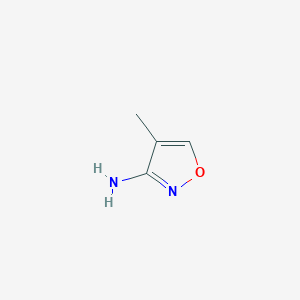![molecular formula C8H14O2 B179507 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol CAS No. 139963-74-9](/img/structure/B179507.png)
1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 . It is also known by other names such as Cyclopropanol, 1,1’-(1,2-ethanediyl)bis-, and 1,1’-(Ethane-1,2-diyl)bis(cyclopropan-1-ol) .
Synthesis Analysis
The synthesis of cyclopropanols, which includes 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol, can be achieved through several methods. One method involves the reaction of bimetallic CH2(ZnI)2 with α-chloroaldehydes, leading to a diastereoselective synthesis of trans-2-substituted cyclopropanols . Another method involves the titanium (IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide .Molecular Structure Analysis
The molecular structure of 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol consists of a cyclopropane ring with an ethyl group and a hydroxycyclopropyl group attached to it .Chemical Reactions Analysis
Cyclopropanols, including 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol, can undergo various chemical reactions. For instance, they can react with diverse organometallic reagents to yield 1-substituted cyclopropanols . They can also undergo reactions such as the Kulinkovich reaction on lactones or THP-protected hydroxy esters to give cyclopropyl diols .Aplicaciones Científicas De Investigación
Polymer Chemistry
The compound has been utilized in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. In a study by Pang, Ritter, and Tabatabai (2003), ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a similar cyclopropane derivative, was oligomerized using horseradish peroxidase as a catalyst. This process occurred in an aqueous medium at room temperature, highlighting the potential of cyclopropane derivatives in polymer chemistry for creating cross-linked oligomers via free radical polymerization (Pang, Ritter, & Tabatabai, 2003).
Ethylene Precursor in Plants
Cyclopropane derivatives have been identified as significant in plant biochemistry. Hoffman, Yang, and McKeon (1982) discovered that when labeled 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, was administered to light-grown wheat leaves, it was primarily converted into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This finding underscores the role of cyclopropane derivatives in the ethylene biosynthesis pathway in plants, contributing to our understanding of plant growth and senescence processes (Hoffman, Yang, & McKeon, 1982).
Stress Mitigation in Plants
In a study by Tiwari et al. (2018), 1-Aminocyclopropane-1-carboxylic acid deaminase (ACCd) producing beneficial rhizobacteria were applied to Panicum maximum exposed to salt and drought stress. The bacteria significantly enhanced plant growth, water conservation, and biomass characteristics by degrading ACC, a precursor molecule of ethylene elevated in plants under stress. This research highlights the potential application of cyclopropane derivatives in agriculture to improve plant resilience to abiotic stresses (Tiwari, Duraivadivel, Sharma, & P., 2018).
Propiedades
IUPAC Name |
1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7(1-2-7)5-6-8(10)3-4-8/h9-10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPWZSTDUVAJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCC2(CC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353020 |
Source


|
| Record name | 1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol | |
CAS RN |
139963-74-9 |
Source


|
| Record name | 1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)
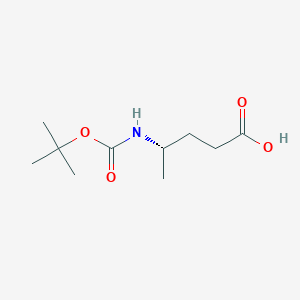
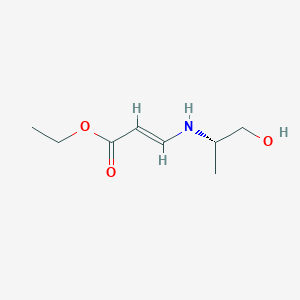
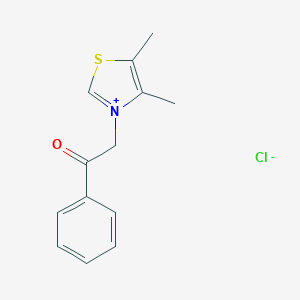
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)
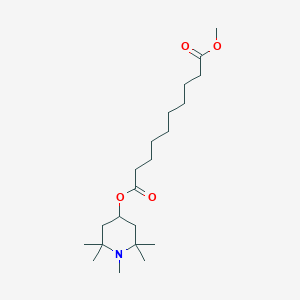
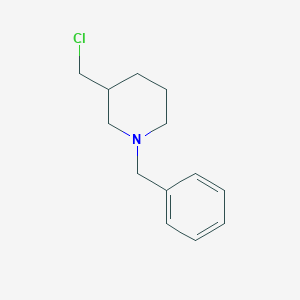
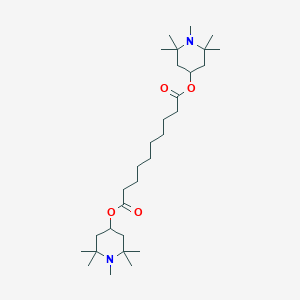
![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)
